(2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methyl 4-methylbenzenesulfonate
Overview
Description
(2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methyl 4-methylbenzenesulfonate is a complex organic compound featuring an oxazolidine ring and a benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of 2-amino alcohols with carboxylic acids or their derivatives. The oxazolidine ring is formed through cyclization reactions, often facilitated by catalysts or specific reaction conditions such as elevated temperatures and controlled pH levels .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazolidine derivatives.
Reduction: Reduction reactions can modify the oxazolidine ring or the benzenesulfonate group.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine N-oxides, while substitution reactions can produce various substituted oxazolidines .
Scientific Research Applications
(2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methyl 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of (2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes or receptors, modulating their activity. The benzenesulfonate group may enhance the compound’s solubility and bioavailability, facilitating its effects .
Comparison with Similar Compounds
Similar Compounds
Oxazolidines: Compounds with similar oxazolidine rings but different substituents.
Benzenesulfonates: Compounds with the benzenesulfonate group but different core structures.
Uniqueness
(2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methyl 4-methylbenzenesulfonate is unique due to the combination of its oxazolidine ring and benzenesulfonate group, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential advantages over other similar compounds .
Properties
IUPAC Name |
(2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-10(2)15-8-12(20-14(15)16)9-19-21(17,18)13-6-4-11(3)5-7-13/h4-7,10,12H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBCXARDKFKTHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(C(=O)O2)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801143689 | |
Record name | 3-(1-Methylethyl)-5-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801143689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.37 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83277-31-0 | |
Record name | 3-(1-Methylethyl)-5-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-oxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83277-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1-Methylethyl)-5-((((4-methylphenyl)sulphonyl)oxy)methyl)oxazolidin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083277310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1-Methylethyl)-5-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801143689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1-methylethyl)-5-[[[(4-methylphenyl)sulphonyl]oxy]methyl]oxazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.036 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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